B1575992 Ranatuerin-5

Ranatuerin-5

Cat. No.: B1575992
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-5 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the American bullfrog (Rana catesbeiana). It belongs to the ranatuerin family, which is characterized by a conserved N-terminal domain and a variable C-terminal region rich in hydrophobic and cationic residues . This compound exhibits broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis . Structural studies reveal a helical conformation in membrane-mimetic environments, with a molecular weight of approximately 2.8 kDa and an isoelectric point (pI) of 9.5 .

Properties

bioactivity

Antibacterial

sequence

FLPIASLLGKYL

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Ranatuerin-3

Ranatuerin-3, another peptide from the same family, shares 65% sequence homology with Ranatuerin-5. Key differences include:

  • Amino Acid Substitutions: Ranatuerin-3 has a glycine residue at position 12 instead of lysine, reducing its net positive charge (pI = 8.9 vs. 9.5) .
  • Hydrophobicity : this compound contains three additional hydrophobic residues (leucine, isoleucine), enhancing its membrane penetration capacity .

Functional Implications :

  • This compound demonstrates 2-fold higher efficacy against Escherichia coli (MIC = 4 µM vs. 8 µM for Ranatuerin-3) due to stronger electrostatic interactions .
  • Ranatuerin-3 exhibits lower hemolytic activity (10% vs. 25% at 50 µM), attributed to its reduced hydrophobicity .

Functional Analogues: Temporin-L

Temporin-L, a 13-residue AMP from the European red frog (Rana temporaria), shares functional similarities with this compound but differs structurally:

  • Length and Conformation : Temporin-L is shorter (1.5 kDa) and adopts a β-sheet structure in lipid bilayers .
  • Mechanism : Both peptides disrupt membrane integrity, but Temporin-L preferentially targets cholesterol-rich mammalian membranes, resulting in higher cytotoxicity (HC50 = 12 µM vs. 35 µM for this compound) .

Activity Spectrum :

  • Temporin-L shows superior antifungal activity (MIC = 2 µM against Candida albicans vs. 8 µM for this compound) .
  • This compound retains potency in high-salt environments (150 mM NaCl), whereas Temporin-L’s efficacy declines by 50% under similar conditions .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

Property This compound Ranatuerin-3 Temporin-L
Molecular Weight (kDa) 2.8 2.7 1.5
Isoelectric Point (pI) 9.5 8.9 10.2
MIC (E. coli) (µM) 4 8 6
Hemolytic Activity (%) 25 10 65
Salt Stability High Moderate Low

Table 2: Key Research Findings

Study Focus This compound Comparative Compound Reference
Membrane Permeabilization 80% leakage at 10 µM 45% for Ranatuerin-3
Antiviral Activity IC50 = 5 µM (HSV-1) Temporin-L: IC50 = 15 µM
Synergy with Antibiotics Enhances ciprofloxacin by 8-fold No synergy observed for Ranatuerin-3

Discussion of Research Findings

  • Structural Determinants of Activity : The cationic charge and amphipathic helix of this compound are critical for its salt-resistant antimicrobial action, as demonstrated in molecular dynamics simulations . In contrast, Temporin-L’s β-sheet structure limits its adaptability in diverse ionic environments .
  • Therapeutic Potential: this compound’s lower hemolytic activity compared to Temporin-L makes it a safer candidate for topical applications . However, its susceptibility to proteolytic degradation in serum (t1/2 = 30 minutes) remains a challenge shared with most amphibian AMPs .

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